molecular formula C6H3ClN2O4 B13818344 1-Chloro-2,3-dinitrobenzene CAS No. 602-02-8

1-Chloro-2,3-dinitrobenzene

Cat. No.: B13818344
CAS No.: 602-02-8
M. Wt: 202.55 g/mol
InChI Key: KYDXWCHDUCDNGR-UHFFFAOYSA-N
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Description

Classical Nitration Approaches to Dinitrochlorobenzenes

Traditional methods for producing dinitrochlorobenzenes often involve the direct nitration of chlorobenzene (B131634) or the sequential nitration and chlorination of benzene-derived precursors. These methods, while foundational in organic chemistry, present significant challenges in selectively producing the 1-chloro-2,3-dinitro isomer.

The direct dinitration of chlorobenzene is a well-established industrial process, typically accomplished using a mixture of concentrated nitric acid and sulfuric acid (mixed acid). scribd.com However, this method is not a viable route for the synthesis of 1-chloro-2,3-dinitrobenzene (B13818327) due to the directing effects of the substituents.

The chlorine atom is an ortho-, para-directing group for electrophilic aromatic substitution. During the initial nitration of chlorobenzene, the nitro group is directed primarily to the ortho and para positions, yielding a mixture of 1-chloro-2-nitrobenzene (B146284) and 1-chloro-4-nitrobenzene. In the subsequent second nitration step to form dinitrochlorobenzene, the existing chloro and nitro groups both influence the position of the incoming second nitro group.

From 1-chloro-2-nitrobenzene: The chlorine atom directs to its ortho (position 6) and para (position 4) positions. The nitro group is a meta-director, directing to its meta positions (positions 4 and 6). The combined effect strongly favors the introduction of the second nitro group at positions 4 and 6, leading to the formation of 1-chloro-2,4-dinitrobenzene (B32670) and 1-chloro-2,6-dinitrobenzene .

From 1-chloro-4-nitrobenzene: The chlorine atom directs to its ortho position (position 2), and the nitro group directs to its meta position (also position 2). This results overwhelmingly in the formation of 1-chloro-2,4-dinitrobenzene .

Consequently, the direct dinitration of chlorobenzene yields a product mixture dominated by 1-chloro-2,4-dinitrobenzene, with a smaller amount of the 1-chloro-2,6-dinitro isomer. scribd.comwikipedia.org The target this compound is not formed in any significant quantity because electrophilic attack at the 3-position is electronically and sterically disfavored.

Strategies to optimize yield in industrial dinitration processes focus on controlling reaction temperature and the ratio of mixed acids to maximize the conversion to the desired 2,4- and 2,6-isomers, rather than attempting to force the formation of the 2,3-isomer. scribd.comwikipedia.org

An alternative classical approach involves the sequential introduction of the chloro and nitro groups. This can be attempted by either nitrating a chlorinated benzene (B151609) derivative or chlorinating a nitrated benzene derivative.

Nitration of o-Nitrochlorobenzene or p-Nitrochlorobenzene: As described in the previous section, nitrating these precursors leads to 1-chloro-2,6-dinitrobenzene and 1-chloro-2,4-dinitrobenzene. wikipedia.orgnih.gov

Chlorination of Dinitrobenzene: Another theoretical route is the chlorination of a dinitrobenzene isomer.

Chlorination of 1,2-dinitrobenzene (B166439) : The two nitro groups are deactivating and meta-directing. They would direct an incoming electrophile (chlorine) to position 4, yielding 4-chloro-1,2-dinitrobenzene.

Chlorination of 1,3-dinitrobenzene : The nitro groups at positions 1 and 3 would direct an incoming electrophile to positions 2, 4, or 6. This would lead to 2-chloro-1,3-dinitrobenzene (B1198899) (same as 1-chloro-2,6-dinitrobenzene) or 4-chloro-1,3-dinitrobenzene.

These classical routes consistently fail to produce this compound with any practical yield due to the fundamental principles of electrophilic aromatic substitution, which favor other isomers.

Advanced Synthetic Routes to this compound

Given the limitations of classical nitration, the synthesis of this compound relies on more advanced methods that construct the molecule with the desired substitution pattern from specifically chosen precursors.

Decarboxylation reactions provide a method for replacing a carboxylic acid group with a hydrogen atom. libretexts.orgorgsyn.org A specialized application of this is the thermal decarboxylation of aromatic carboxylic acids, which can be facilitated by high-boiling point solvents like sulfolane (B150427).

While a specific procedure for this compound via this method is not prominently documented, a high-yield synthesis of its isomer, 2-chloro-1,3-dinitrobenzene , illustrates the principle. In this method, 3,5-dinitro-4-chlorobenzoic acid is heated in sulfolane with sodium bicarbonate, leading to decarboxylation and the formation of the product with an 88.1% yield. libretexts.org

Table 1: Sulfolane-Mediated Decarboxylation for an Isomeric Dinitrochlorobenzene libretexts.org
PrecursorReagentsSolventTemperatureProductYield
3,5-Dinitro-4-chlorobenzoic AcidSodium bicarbonateSulfolane195°C2-Chloro-1,3-dinitrobenzene88.1%

Theoretically, this compound could be synthesized via a similar route if the appropriate precursor, 2-chloro-3,4-dinitrobenzoic acid , were available. The reaction would proceed by removing the carboxylic acid group at the 1-position.

The Sandmeyer reaction is a powerful tool for converting a primary aromatic amine into a halide via a diazonium salt intermediate, using a copper(I) halide catalyst. wikipedia.orgthieme-connect.com This reaction is particularly useful for introducing substituents that are difficult to place using electrophilic substitution.

This method is well-documented for the synthesis of 1-chloro-2,6-dinitrobenzene from its corresponding aniline (B41778) precursor. libretexts.org In a typical procedure, 2,6-dinitroaniline (B188716) is dissolved in glacial acetic acid and treated with sodium nitrite (B80452) in concentrated sulfuric acid to form the diazonium salt. This intermediate is then added to a solution of cuprous chloride (CuCl) in hydrochloric acid, resulting in the substitution of the diazonium group with a chlorine atom to yield the final product. libretexts.org

Table 2: Sandmeyer Reaction for the Synthesis of Isomeric 1-Chloro-2,6-dinitrobenzene libretexts.org
PrecursorDiazotization ReagentsSubstitution ReagentProductYield
2,6-DinitroanilineNaNO₂, H₂SO₄, Acetic AcidCuCl, HCl1-Chloro-2,6-dinitrobenzene71-74%

By direct analogy, the synthesis of This compound would be achieved by applying the Sandmeyer reaction to 2,3-dinitroaniline (B181595) . The amino group at the 1-position would be converted to a diazonium salt and subsequently displaced by chloride, yielding the target compound. The success of this route is contingent on the availability and stability of the 2,3-dinitroaniline precursor.

Halogen exchange (Halex) reactions are based on the principle of nucleophilic aromatic substitution (SNAr). nih.gov The presence of strongly electron-withdrawing groups, such as nitro groups, on an aromatic ring activates it towards attack by nucleophiles. This allows one halogen to be replaced by another. For example, the chlorine in 1-chloro-2,4-dinitrobenzene is readily displaced by fluoride (B91410) using potassium fluoride at high temperatures in a polar aprotic solvent. nih.govmanac-inc.co.jp

To prepare this compound using this method, one would need to start with a dinitrobenzene that has a different, more labile halogen (like fluorine or bromine) at the 1-position. For instance, reacting 1-fluoro-2,3-dinitrobenzene with a chloride source, such as lithium chloride (LiCl), in a suitable solvent like DMF or DMSO could potentially yield the desired product. The general principle is that the highly activated carbon-fluorine bond would be cleaved and replaced by a carbon-chlorine bond.

This method's feasibility depends on the relative reactivity of the different halogens and the availability of the appropriate starting material. While commonly used to synthesize aryl fluorides from aryl chlorides, the reverse reaction is less common but mechanistically plausible under the right conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2,3-dinitrobenzene
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InChI

InChI=1S/C6H3ClN2O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H
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InChI Key

KYDXWCHDUCDNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C6H3ClN2O4
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Record name CHLORODINITROBENZENES
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DSSTOX Substance ID

DTXSID20948455
Record name 1-Chloro-2,3-dinitrobenzene
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Molecular Weight

202.55 g/mol
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Physical Description

Chlorodinitrobenzenes appears as a colorless to yellow crystalline solid with an almond-like odor. Insoluble in water. Combustible but may be difficult to ignite. Toxic by skin absorption or inhalation (dust, etc.). May spontaneously decompose and explode under prolonged exposure to fire or heat. Produces toxic oxides of nitrogen during combustion.
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CAS No.

25567-67-3, 602-02-8
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Record name 1-Chloro-2,3-dinitrobenzene
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Record name 1-Chloro-2,3-dinitrobenzene
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Record name Benzene, chlorodinitro- (mixed isomers)
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Record name 1-Chloro-2,3-dinitrobenzene
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Record name 1-CHLORO-2,3-DINITROBENZENE
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Synthetic Methodologies for 1 Chloro 2,3 Dinitrobenzene

Comparative Analysis of Synthetic Pathways: Efficiency, Selectivity, and Scalability in Laboratory Research

The synthesis of 1-Chloro-2,3-dinitrobenzene (B13818327) in a laboratory setting can be approached through several routes. The choice of pathway is often a trade-off between efficiency, the selectivity for the desired isomer, and the ease of scaling the reaction. The direct nitration of chlorobenzene (B131634) is a common method for producing dinitrochlorobenzenes, but it typically yields a mixture of isomers, with the 2,4- and 2,6-isomers being the major products. scribd.com Achieving the specific 2,3-isomer with high purity often requires more nuanced, multi-step synthetic strategies.

Two plausible laboratory-scale pathways for obtaining this compound are:

Sandmeyer Reaction of 2,3-Dinitroaniline (B181595): This classical named reaction offers a more selective and controlled route to the target compound. The synthesis begins with 2,3-dinitroaniline, which undergoes diazotization using a nitrite (B80452) source (like sodium nitrite) in a strong acid. The resulting diazonium salt is then treated with a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom. This method is analogous to the established synthesis of the 1-chloro-2,6-dinitrobenzene isomer from 2,6-dinitroaniline (B188716) and is known for its reliability and high selectivity, as the positions of the functional groups are predetermined by the starting material. orgsyn.org However, it involves multiple steps and requires careful handling of potentially unstable diazonium intermediates.

The following table provides a comparative analysis of these two synthetic pathways for laboratory research purposes.

Green Chemistry Approaches to the Synthesis of this compound

Traditional nitration methods, a key step in the synthesis of this compound, often rely on harsh conditions, such as the use of large excesses of strong acids (sulfuric and nitric acid), which generate significant amounts of corrosive and environmentally hazardous waste. dtic.mil Green chemistry principles aim to mitigate these issues by developing safer, more efficient, and environmentally benign synthetic processes.

Key green chemistry strategies applicable to the synthesis of this compound include:

Catalyst and Acid Recycling: A significant drawback of conventional nitration is the large volume of spent acid produced. Green approaches focus on developing processes where the acid catalyst, typically sulfuric acid, can be recovered, concentrated, and reused. researchgate.net This circular approach drastically reduces acid consumption and waste generation, aligning with the principles of atom economy and waste prevention.

Solvent-Free Synthesis: The elimination of volatile organic solvents is a primary goal of green chemistry. Research into solvent-free reaction conditions, where the reaction is conducted by heating a mixture of the solid reactants, has shown promise in other areas of aromatic chemistry. researchgate.net Applying this concept could reduce solvent waste, simplify product work-up, and lower the environmental impact of the synthesis.

Alternative Nitrating Systems: The development of alternative nitrating agents that are less corrosive or can be used catalytically is an active area of research. These systems aim to replace the traditional mixed-acid process, thereby reducing the environmental burden associated with acid waste.

The table below outlines how these green approaches can improve upon conventional synthetic methods.

Table 2: Green Chemistry Approaches and Their Benefits

Green Approach Conventional Method Improved Green Chemistry Benefit(s)
Microreactor Technology Batch reactor nitration Enhanced safety (thermal control), higher selectivity, reduced byproducts, faster reaction times. google.comresearchgate.net
Acid Recycling Single-use mixed acid (H₂SO₄/HNO₃) Reduced chemical waste, lower raw material consumption, improved process sustainability. researchgate.net

| Solvent-Free Reaction | Use of organic solvents for reaction and work-up | Elimination of volatile organic compounds (VOCs), simplified purification, reduced environmental impact. researchgate.net |


Reactivity and Mechanistic Investigations of 1 Chloro 2,3 Dinitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

1-Chloro-2,3-dinitrobenzene (B13818327) is a substrate primed for SNAr reactions, a fundamental class of reactions in organic chemistry. This section delves into the various factors that govern these transformations.

Influence of Nitro Groups and Halogen Substituent on Aromatic Ring Activation and Reactivity

The reactivity of an aromatic ring towards nucleophilic attack is profoundly affected by the nature of its substituents. In this compound, the two nitro groups (-NO2) and the chlorine (-Cl) atom play crucial roles in activating the ring for SNAr reactions.

Nitro groups are potent electron-withdrawing groups. qorganica.es Through both the inductive effect (electronegativity) and, more significantly, the resonance effect, they pull electron density away from the aromatic ring. This delocalization of electron density creates a significant electron deficiency on the ring carbons, particularly those ortho and para to the nitro groups. qorganica.es This electron-deficient nature makes the ring susceptible to attack by electron-rich nucleophiles. The presence of multiple nitro groups enhances this effect, making dinitro- and trinitro-substituted benzenes highly reactive in SNAr reactions. qorganica.eslibretexts.org For instance, 1-chloro-2,4-dinitrobenzene (B32670) reacts readily with dimethylamine (B145610) at room temperature, whereas chlorobenzene (B131634) shows no reaction under the same conditions, highlighting the powerful activating effect of the nitro groups. libretexts.orglibretexts.org

The chlorine atom in this compound serves as the leaving group in SNAr reactions. While halogens are deactivating towards electrophilic aromatic substitution due to their inductive electron withdrawal, in the context of SNAr, the chlorine atom's ability to depart as a stable chloride ion (Cl⁻) is a key factor. The strength of the carbon-halogen bond and the stability of the resulting halide ion influence the leaving group ability. nih.gov

The combined effect of the strong electron-withdrawing nitro groups and the presence of a good leaving group like chlorine renders the aromatic ring of this compound highly activated for nucleophilic aromatic substitution. ontosight.ai

Kinetic and Thermodynamic Studies of SNAr Processes Involving Various Nucleophiles

The nucleophilicity of the attacking species significantly impacts the reaction rate. For instance, in the reaction with 1-chloro-2,4-dinitrobenzene, piperidine (B6355638), a secondary amine, is generally found to be a better nucleophile and reacts faster than a primary amine like n-butylamine. umich.edu This difference in reactivity is attributed to electronic and steric factors of the nucleophiles.

Below is a table summarizing kinetic data for the reaction of 1-chloro-2,4-dinitrobenzene with different amines in a reverse micellar system, which provides a different reaction environment compared to bulk solvents.

Kinetic Parameters for the Reaction of 1-Chloro-2,4-dinitrobenzene with Amines in AOT/n-hexane/water Reverse Micelles. arkat-usa.org
Aminekobs (s-1) x 105 at [AOT] = 0.1 M, Wo = 10Distribution Constant of Amine (KA)Intrinsic Second-Order Rate Coefficient at the Interface (ki) (M-1s-1)
n-Butylamine (NBA)~5.51500.015
Piperidine (PIP)~8.51000.12

Elucidation of Meisenheimer Complex Formation and Decomposition Pathways

A hallmark of the SNAr mechanism is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. qorganica.eslibretexts.org This intermediate is formed when the nucleophile attacks the carbon atom bearing the leaving group. The negative charge is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing nitro groups.

The formation of the Meisenheimer complex is a key step in the reaction pathway. researchgate.net For many SNAr reactions, the formation of this complex is the rate-determining step. epa.gov However, in some cases, particularly with good leaving groups, the decomposition of the Meisenheimer complex to products can be rate-limiting. researchgate.net

Studies on related dinitrobenzene compounds have shown that the stability of the Meisenheimer complex depends on factors such as the number and position of electron-withdrawing groups and the nature of the nucleophile and solvent. researchgate.netresearchgate.net In some instances, these complexes are stable enough to be observed and characterized spectroscopically. For example, the reaction of 1,2-dichloro-4,5-dinitrobenzene (B1583372) with hydroxide (B78521) ions leads to the formation of a long-lived dihydroxy Meisenheimer complex. scielo.br

The decomposition of the Meisenheimer complex involves the expulsion of the leaving group, which restores the aromaticity of the ring. This step can be influenced by catalysis. For example, base catalysis can facilitate the deprotonation of a zwitterionic intermediate formed from the attack of a primary or secondary amine, leading to a more stable anionic intermediate before the leaving group departs. arkat-usa.org

Solvent Effects, Temperature Effects, and Catalysis in SNAr Reactions

The environment in which an SNAr reaction is conducted significantly influences its rate and mechanism.

Solvent Effects: The polarity of the solvent can have a profound impact. Polar aprotic solvents are often good media for SNAr reactions as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it. uchile.cl Studies on the reaction of 1-chloro-2,4-dinitrobenzene with morpholine (B109124) have shown significant catalytic effects in ionic liquids compared to conventional solvents like water and acetonitrile (B52724). researchgate.net In solvent mixtures, such as acetonitrile and water, preferential solvation of the transition state can occur, leading to changes in reaction rates. uchile.cluchile.cl The ability of the solvent to act as a hydrogen bond donor or acceptor can also play a crucial role in stabilizing intermediates and transition states. uchile.cl

Temperature Effects: As with most chemical reactions, increasing the temperature generally increases the rate of SNAr reactions. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. The Arrhenius equation describes this relationship, and from temperature-dependent kinetic studies, activation parameters such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined, providing further insight into the reaction mechanism. scispace.com

Catalysis: SNAr reactions can be subject to various forms of catalysis.

Base Catalysis: As mentioned earlier, in reactions with primary or secondary amines, a second molecule of the amine or another base can facilitate the deprotonation of the initially formed zwitterionic intermediate, accelerating the reaction. arkat-usa.org

Micellar Catalysis: The use of reverse micelles, such as those formed by AOT (Aerosol-OT) in nonpolar solvents, can lead to significant rate enhancements. arkat-usa.orgumich.edu This is attributed to the concentration of reactants within the micellar core and the unique microenvironment of the micellar interface, which can stabilize the transition state. arkat-usa.org

Metal Ion Catalysis: Alkali metal ions can act as Lewis acid catalysts by forming a complex with the π-electrons of the benzene (B151609) ring, thereby increasing the electrophilicity of the reaction center and accelerating the nucleophilic attack. epa.govkoreascience.or.kr The catalytic or inhibitory effect can depend on the size of the metal ion and the nature of the leaving group. epa.govkoreascience.or.kr

Substrate and Leaving Group Effects on SNAr Reaction Rates and Mechanisms

The structure of the aromatic substrate and the identity of the leaving group are critical determinants of reactivity in SNAr reactions.

Substrate Effects: The number and position of electron-withdrawing groups on the aromatic ring have a dramatic effect on the reaction rate. The more electron-withdrawing groups present, the more activated the ring is towards nucleophilic attack. qorganica.es The position of these groups relative to the leaving group is also important for effective resonance stabilization of the Meisenheimer complex.

Leaving Group Effects: The rate of an SNAr reaction is also dependent on the nature of the leaving group. A good leaving group is one that is stable as an anion. For halogens, the typical order of reactivity in SNAr reactions is F > Cl ≈ Br > I. nih.gov This is often referred to as the "element effect" and is the reverse of the order seen in SN2 reactions of alkyl halides. The high reactivity of fluoride (B91410) is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. nih.gov Although the C-F bond is the strongest, the rate-determining step is often the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. epa.gov

The table below shows a comparison of second-order rate constants for the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) and 1-chloro-2,4-dinitrobenzene with alkali-metal ethoxides, illustrating the leaving group effect.

Second-Order Rate Constants (kN) for the Reaction of 1-X-2,4-dinitrobenzenes with EtOM in Anhydrous Ethanol at 25.0 °C. koreascience.or.kr
Leaving Group (X)Nucleophile SystemkN (M-1s-1)
FEtOLi1.12
EtONa4.70
EtOK10.3
EtOK/18C615.8
ClEtOLi0.0191
EtONa0.0468
EtOK0.134
EtOK/18C60.185

Reduction Reactions of Nitro Groups

The nitro groups of this compound can undergo reduction to form amino groups. This transformation is a common and important reaction in organic synthesis.

The reduction of aromatic nitro compounds can be achieved using various reagents and conditions. A common method is catalytic hydrogenation, using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd-C). vulcanchem.com Chemical reducing agents can also be employed, with a classic example being the use of a metal in acidic solution, such as iron (Fe) in the presence of hydrochloric acid (HCl). vulcanchem.com

In the case of dinitro compounds, it is often possible to achieve selective reduction of one nitro group over the other. dergipark.org.tr The regioselectivity of the reduction can be influenced by the steric and electronic environment of the nitro groups. For this compound, reduction of the nitro groups would lead to the formation of 1-chloro-2,3-diaminobenzene. vulcanchem.com

The mechanism of nitro group reduction is generally considered to proceed through a series of intermediates. A widely accepted model proposes that the nitro group is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH), and finally to the amino group (-NH2). unimi.it

Selective Reduction to Amino Derivatives

The presence of two nitro groups on the benzene ring opens up possibilities for selective reduction, where one group is reduced while the other remains intact. The choice of reducing agent and reaction conditions is critical to achieve this selectivity. A common method for the selective reduction of one nitro group in a polynitroaromatic compound is the Zinin reduction, which utilizes reagents like sodium sulfide (B99878) (Na₂S), ammonium (B1175870) sulfide ((NH₄)₂S), or aqueous alcoholic hydrogen sulfides. nih.gov

In the case of this compound, the nitro group at the C3 position is generally targeted for reduction over the C2 nitro group. This preference is attributed to sterics, as the nitro group at the C2 position is ortho to the chlorine atom and is therefore more sterically hindered. copernicus.org The product of this selective reduction is 3-Amino-1-chloro-2-nitrobenzene.

Complete reduction of both nitro groups to form 1-Chloro-2,3-diaminobenzene can be achieved using more powerful reduction techniques, such as catalytic hydrogenation with catalysts like Raney Nickel or platinum on carbon, or with reducing agents like iron in the presence of an acid. epa.gov

Table 1: Reductive Methodologies for this compound
MethodReagent(s)Primary Product(s)Selectivity
Zinin ReductionNa₂S or (NH₄)₂S in H₂O/alcohol3-Amino-1-chloro-2-nitrobenzeneHigh selectivity for one nitro group (likely C3)
Catalytic HydrogenationH₂, Raney Ni or Pt/C1-Chloro-2,3-diaminobenzeneTypically non-selective; reduces both nitro groups
Metal/Acid ReductionFe / HCl1-Chloro-2,3-diaminobenzeneTypically non-selective; reduces both nitro groups
Electrocatalytic ReductionMediated electrolysisCan be tuned for selective or complete reductionPotentially high selectivity depending on conditions

Stepwise Reduction Pathways and Intermediates (e.g., Nitroso, Hydroxylamino)

The reduction of an aromatic nitro group to an amino group is not a single-step process but proceeds through a series of intermediates involving a total transfer of six electrons. The generally accepted pathway involves the formation of nitroso and hydroxylamino species. nih.gov

The stepwise reduction pathway is as follows:

-NO₂ (Nitro) → -NO (Nitroso) → -NHOH (Hydroxylamino) → -NH₂ (Amino)

Each step represents a two-electron reduction. The nitrosobenzene (B162901) and hydroxylaminobenzene derivatives are often highly reactive and are typically not isolated during the reaction but exist as transient intermediates. researchgate.net For instance, in the reduction of the related compound 1-chloro-2-nitrobenzene (B146284), the corresponding hydroxylamine (B1172632) has been identified as a key reactive intermediate. researchgate.net The specific conditions of the reduction (e.g., pH) can influence the stability and fate of these intermediates. nih.gov

Table 2: Intermediates in the Reduction of a Nitro Group
IntermediateChemical FormulaOxidation State of NitrogenNotes
Nitro-NO₂+3Starting functional group
Nitroso-NO+1First reduction intermediate
Hydroxylamino-NHOH-1Second reduction intermediate
Amino-NH₂-3Final product

Mechanistic Aspects of Various Reductive Methodologies

The mechanism of the Zinin reduction is key to its selectivity. The sulfide ion (S²⁻) acts as the initial reducing agent. As the reaction progresses, the sulfide is oxidized to elemental sulfur, which then reacts with excess sulfide ions to form polysulfides (Sₓ²⁻). nih.gov These polysulfides are weaker reducing agents than the initial sulfide ion. This moderation of the reducing power of the reagent throughout the reaction helps to prevent the over-reduction of the second nitro group. nih.gov Furthermore, the initial dinitro compound is a better electron acceptor (oxidant) than the resulting nitroamino product, which makes the first reduction step thermodynamically more favorable and helps achieve selectivity. nih.gov

In catalytic hydrogenation, the substrate is adsorbed onto the surface of a metal catalyst (like Ni, Pt, or Pd), where it reacts with adsorbed hydrogen atoms. This method is highly efficient but generally less selective for polynitro compounds, leading to the reduction of all nitro groups.

Electrochemical methods offer a high degree of control. By using a redox mediator, the reduction can be carried out at a specific electrode potential. This allows for fine-tuning the reducing power of the system, which can lead to high selectivity for either the mono-reduced or fully-reduced product. openstax.org

Oxidation Reactions

Impact of Oxidative Processes on Aromaticity and Substituent Integrity

Due to the compound's high stability, mild oxidative conditions have no impact on its aromaticity or the integrity of its chloro and nitro substituents. For a reaction to occur, the conditions must be sufficiently powerful to overcome the high activation energy for attacking the electron-deficient ring.

Under such forcing conditions (e.g., AOPs), the process is destructive. The attack by species like hydroxyl radicals leads to the irreversible loss of aromaticity as the benzene ring is cleaved. nih.gov The substituents are also destroyed in the process. The nitro groups are typically converted into nitrate (B79036) ions (NO₃⁻), and the chlorine atom is released as a chloride ion (Cl⁻). neptjournal.com Therefore, oxidative processes for this compound are not a viable route for synthetic modification but are rather a method for its complete decomposition.

Electrophilic Aromatic Substitution (EAS) Reactivity of this compound

The reactivity of this compound towards electrophilic aromatic substitution (EAS) is extremely low. The primary reason for this profound deactivation is the presence of the two nitro groups, which are among the strongest deactivating groups. scispace.com They withdraw electron density from the benzene ring through both inductive (-I) and resonance (-R) effects, making the ring highly electron-deficient and thus unattractive to attack by electrophiles (E⁺).

While the chlorine atom is also a deactivating group (due to its inductive effect), it is much weaker than the nitro groups. In principle, the chlorine atom would direct incoming electrophiles to the ortho and para positions. However, the overwhelming deactivating effect of the two nitro groups governs the molecule's reactivity.

Derivatization and Functionalization of 1 Chloro 2,3 Dinitrobenzene

Synthesis of Novel Heterocyclic Systems Utilizing 1-Chloro-2,3-dinitrobenzene (B13818327) as a Building Block

The activated nature of this compound makes it a suitable electrophilic partner for constructing heterocyclic frameworks through reactions with bifunctional nucleophiles. A prominent example of such a transformation is the synthesis of phenothiazines, which are important scaffolds in medicinal chemistry.

The general strategy involves the condensation of a substituted 2-aminobenzenethiol with a reactive halonitrobenzene. In the case of this compound, the reaction with a 2-aminobenzenethiol in the presence of a base like ethanolic sodium hydroxide (B78521) would initiate a nucleophilic attack from the sulfur atom onto the carbon bearing the chlorine. This is followed by an intramolecular cyclization process known as the Smiles rearrangement. researchgate.netchesci.com This rearrangement is an intramolecular nucleophilic aromatic substitution that proceeds readily when the aromatic ring is sufficiently activated by electron-withdrawing groups. clockss.org The resulting cyclization and subsequent loss of nitrous acid from the intermediate would yield the tricyclic phenothiazine (B1677639) core. While specific examples detailing the use of the 2,3-dinitro isomer are less common than for its 2,4- and 2,6-isomers, the underlying mechanism via Smiles rearrangement provides a clear pathway for its use in synthesizing these and related heterocyclic systems. researchgate.netclockss.org

Formation of Substituted Aromatic Compounds via Nucleophilic Displacement of the Halogen

The most characteristic reaction of this compound is the nucleophilic aromatic substitution (SNAr) of the chlorine atom. ontosight.ai The nitro groups at the ortho and meta positions withdraw electron density from the aromatic ring, facilitating the attack of nucleophiles at the C-1 position. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

A wide array of nucleophiles can be employed to displace the chloride, leading to a diverse range of substituted dinitrobenzene derivatives. Common nucleophiles include alkoxides, phenoxides, amines, and thiols. These reactions typically proceed under mild conditions and result in the formation of ethers, amines, and thioethers, respectively. For instance, reaction with sodium methoxide (B1231860) yields 1-methoxy-2,3-dinitrobenzene, while reaction with aniline (B41778) produces N-(2,3-dinitrophenyl)aniline. These transformations are fundamental for introducing new functional groups onto the aromatic ring.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions This table presents representative, illustrative reactions based on established principles of SNAr chemistry.

Nucleophile (Nu-H) Reagent Example Product Structure Product Name
Alcohol (R-OH) Sodium Methoxide (NaOCH₃) Structure of 1-methoxy-2,3-dinitrobenzene 1-Methoxy-2,3-dinitrobenzene
Phenol (Ar-OH) Sodium Phenoxide (NaOPh) Structure of 1-phenoxy-2,3-dinitrobenzene 1-Phenoxy-2,3-dinitrobenzene
Amine (R₂NH) Aniline (PhNH₂) Structure of N-(2,3-dinitrophenyl)aniline N-(2,3-Dinitrophenyl)aniline

Regiochemical Control and Stereoselectivity in Derivatization Reactions

Regiochemical outcomes in the reactions of this compound are dictated by the electronic influence of the substituents. In a standard SNAr reaction, the nucleophile attacks the carbon atom bonded to the chlorine (the ipso-position), as this position is activated by both the ortho- and meta-nitro groups. The ortho-nitro group provides powerful activation through resonance stabilization of the negative charge in the Meisenheimer intermediate, while the meta-nitro group contributes through a weaker inductive effect.

However, unexpected regiochemistry has been observed in related systems. Research on the reaction of 2,3-dinitrophenol (B1210279) with secondary amines like piperidine (B6355638) revealed a novel cine-substitution. rsc.org Instead of displacing the hydroxyl group, the reaction resulted in the displacement of the nitro group at the C-2 position, with the incoming amine attacking at the C-6 position. A proposed mechanism involves the initial attack of the amine at C-6 to form a stabilized intermediate, followed by a proton transfer and subsequent elimination of the 2-nitro group. rsc.org This finding is significant as it demonstrates that under certain conditions, nucleophilic attack can occur at positions other than the one bearing the most obvious leaving group, leading to rearranged products. While this specific study used 2,3-dinitrophenol, it highlights the potential for complex regiochemical behavior within the 2,3-dinitro substitution pattern, suggesting that reactions with this compound could also yield products other than those from direct ipso-substitution.

Stereoselectivity is generally not a factor in the direct substitution reactions on the aromatic ring itself. However, it becomes relevant when the nucleophile or the resulting product contains chiral centers.

Development of Polyfunctional Organic Building Blocks from this compound

The derivatization of this compound via nucleophilic substitution is a powerful strategy for creating polyfunctional organic building blocks. By choosing a nucleophile that contains additional functional groups, one can introduce multiple reaction handles into the molecule in a single step.

For example, the reaction with ethanolamine (B43304) (2-aminoethanol) would yield 2-((2,3-dinitrophenyl)amino)ethan-1-ol. This product is a polyfunctional molecule containing:

Two nitro groups, which can be selectively or fully reduced to amino groups, providing a route to substituted benzene-1,2,3-triamines or other partially reduced derivatives.

A secondary amine linkage.

A primary hydroxyl group, which can be oxidized or converted into other functional groups.

This approach allows for the transformation of a simple starting material into a versatile intermediate suitable for the synthesis of dyes, pharmaceutical precursors, and ligands for coordination chemistry.

Table 2: Generation of Polyfunctional Building Blocks This table illustrates how different nucleophilic reagents can convert this compound into versatile synthetic intermediates.

Reagent Resulting Building Block Key Functional Groups
Ethanolamine 2-((2,3-Dinitrophenyl)amino)ethan-1-ol Nitro (x2), Secondary Amine, Primary Hydroxyl
Glycine N-(2,3-Dinitrophenyl)glycine Nitro (x2), Secondary Amine, Carboxylic Acid
3-Aminopropanethiol S-(2,3-Dinitrophenyl)cysteamine Nitro (x2), Thioether, Primary Amine

Ring Modification and Rearrangement Reactions

Beyond direct substitution, this compound can participate in reactions that involve rearrangement and modification of the substitution pattern.

Smiles Rearrangement: As discussed in the context of heterocycle synthesis (Section 4.1), the Smiles rearrangement is a key reaction pathway. clockss.org This intramolecular nucleophilic aromatic substitution occurs when a suitable bifunctional molecule is attached to the dinitrophenyl ring. For example, after the initial S-alkylation of 2-aminothiophenol, a tethered amine nucleophile attacks an activated position on the dinitrophenyl ring, leading to a rearranged, cyclized product like a phenothiazine. researchgate.net

Cine-Substitution: As demonstrated in the reaction of 2,3-dinitrophenol with secondary amines, cine-substitution presents another pathway for rearrangement. rsc.org The term cine (from the Greek for "to move") indicates that the incoming group attaches to a different position from the one vacated by the leaving group. In this case, the displacement of the C-2 nitro group by an attack at C-6 represents a significant modification of the ring's substitution pattern. This highlights that the reactivity of the 2,3-dinitro-substituted ring is not limited to simple displacement of the halogen at C-1.

Theoretical and Computational Studies of 1 Chloro 2,3 Dinitrobenzene

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the electronic properties of a molecule. These computational methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Analyses of Ground and Excited States

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of many-body systems. It is based on calculating the electron density of a system rather than its complex wave function.

For 1-chloro-2,3-dinitrobenzene (B13818327), a DFT analysis would typically begin with a geometry optimization to find the lowest energy structure (ground state). This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. From this optimized geometry, various electronic properties such as total energy, dipole moment, and atomic charges can be determined.

The study of excited states, often performed using Time-Dependent DFT (TD-DFT), would provide information on the molecule's electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption and the nature of the electronic transitions involved. This helps in understanding the molecule's behavior upon absorbing light.

Ab Initio Computations (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Ab initio (from first principles) methods are based on solving the Schrödinger equation without using experimental data beyond fundamental physical constants.

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it is a good starting point, it neglects electron correlation, which can be important for accurate predictions. An HF calculation for this compound would yield its optimized geometry, molecular orbitals, and an initial estimate of its energy.

Møller-Plesset (MP) Perturbation Theory: This method improves upon Hartree-Fock by including electron correlation as a perturbation. fiveable.mewikipedia.orgwustl.edu The most common level is second-order Møller-Plesset theory (MP2), which offers a good balance between accuracy and computational cost. fiveable.mewikipedia.org MP calculations provide more accurate energies, geometries, and other molecular properties compared to the HF method. fiveable.me Higher-order methods like MP3 and MP4 exist but are more computationally demanding. fiveable.mewikipedia.org

Molecular Orbital Analysis: HOMO-LUMO Interactions and Charge Distribution

The electronic and reactive properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A small gap suggests the molecule is more reactive. Analysis of the spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack on the this compound molecule.

Furthermore, calculating the charge distribution (e.g., using Mulliken population analysis or Natural Bond Orbital analysis) would show how electric charge is distributed among the atoms, providing insight into the molecule's polarity and electrostatic potential.

Spectroscopic Property Prediction and Validation through Computational Modeling

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound (typically using DFT methods), a full set of vibrational modes and their corresponding intensities can be obtained. These theoretical spectra are crucial for assigning the experimental bands to specific molecular motions, such as C-H stretches, NO₂ group vibrations, or C-Cl stretches. Comparing the calculated spectrum to an experimental one allows for validation of the computational method.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. These calculations would provide theoretical chemical shift values for each unique hydrogen and carbon atom in the this compound structure. This information is extremely useful for interpreting experimental NMR spectra and confirming the molecular structure. The predicted shifts are typically compared to a reference compound (like tetramethylsilane, TMS) to align with experimental conventions.

Nuclear Quadrupole Resonance (NQR) Studies and Electric Field Gradients

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for investigating the local electronic environment of atomic nuclei with a nuclear quadrupole moment (spin quantum number I > 1/2). The chlorine-35 and chlorine-37 isotopes, both possessing a nuclear quadrupole moment, make NQR an effective tool for studying organochlorine compounds like this compound.

The NQR frequency is directly proportional to the electric field gradient (EFG) at the nucleus, which is a measure of the deviation from spherical symmetry of the electron charge distribution around the nucleus. The EFG is highly sensitive to the nature of the chemical bonding and the molecular structure. Therefore, NQR studies can provide valuable insights into the C-Cl bond character.

In a molecule such as this compound, the EFG at the chlorine nucleus is influenced by the electron-withdrawing effects of the two nitro groups. The positions of these groups on the benzene (B151609) ring relative to the chlorine atom determine their inductive and resonance effects, which in turn modulate the electron density at the chlorine atom and, consequently, the NQR frequency.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, computational studies can provide a deep understanding of its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Transition State Characterization and Energy Barrier Calculations

A key aspect of computational reaction mechanism studies is the characterization of transition states and the calculation of activation energy barriers. The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting reactants and products. The energy barrier, or activation energy, is the energy difference between the reactants and the transition state, and it is a critical determinant of the reaction rate.

For the SNAr reaction of this compound with a nucleophile, computational methods such as density functional theory (DFT) can be used to model the reaction pathway. This involves locating the geometry of the transition state and calculating its energy. In some cases, such as with certain low-polarity solvents, the reaction may proceed through a concerted mechanism, which involves a single transition state. The energy barrier for the rate-determining step is a key parameter obtained from these calculations.

Solvent Effects on Reactivity: Continuum and Explicit Solvent Models

The solvent in which a reaction is carried out can have a profound effect on its rate and mechanism. Computational models account for solvent effects in two primary ways: continuum models and explicit solvent models.

Continuum solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used to obtain a first approximation of solvent effects on the energies of reactants, products, and transition states.

Explicit solvent models provide a more detailed and accurate picture by including individual solvent molecules in the calculation. This allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be explicitly modeled. However, this approach is computationally much more demanding.

The choice of solvent model can significantly impact the calculated energy barriers and the predicted reaction mechanism. For reactions involving charged species or significant charge separation in the transition state, the inclusion of solvent effects is crucial for obtaining accurate results.

Quantitative Structure-Activity Relationships (QSAR) in Related Chlorodinitrobenzenes (Methodological Focus Only)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. In the context of chlorodinitrobenzenes, QSAR studies have been employed to predict properties such as skin sensitization potential. The focus here is on the general methodology of such studies.

A typical QSAR study involves the following steps:

Data Set Collection: A dataset of compounds with known activities (e.g., skin sensitization potential measured in a local lymph node assay) is compiled. This dataset is then divided into a training set for model development and a test set for model validation.

Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors are numerical representations of the chemical structure and can be categorized as:

1D descriptors: e.g., molecular weight, atom counts.

2D descriptors: e.g., topological indices, connectivity indices.

3D descriptors: e.g., molecular shape, van der Waals surface area.

Quantum chemical descriptors: e.g., HOMO/LUMO energies, partial charges.

Feature Selection: From the large pool of calculated descriptors, a subset of the most relevant descriptors is selected. This is a crucial step to avoid overfitting the model and to ensure its predictive power. Various statistical methods, such as genetic algorithms or stepwise regression, can be used for feature selection.

Model Development: A mathematical model is built using the selected descriptors and the known activities of the compounds in the training set. Common modeling techniques include:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Artificial Neural Networks (ANN)

Model Validation: The developed model is validated using both internal and external validation techniques. Internal validation involves assessing the model's performance on the training set (e.g., using leave-one-out cross-validation), while external validation assesses its predictive ability on the independent test set.

For chlorodinitrobenzenes, QSAR models for skin sensitization would likely identify descriptors related to the reactivity of the compound towards nucleophilic attack (a key step in the mechanism of skin sensitization) and its hydrophobicity, which governs its ability to penetrate the skin.

Advanced Analytical Techniques in the Research of 1 Chloro 2,3 Dinitrobenzene

Spectroscopic Characterization Methods for Structural Elucidation of 1-Chloro-2,3-dinitrobenzene (B13818327) and its Derivatives

Spectroscopic techniques are indispensable for the detailed structural analysis of this compound, providing insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by probing the magnetic properties of its constituent atomic nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene (B151609) ring. The chemical shifts of these protons are significantly influenced by the electron-withdrawing nature of the two nitro groups and the chlorine atom. The proton positioned between the two nitro groups would experience the strongest deshielding effect and thus appear at the lowest field. The coupling patterns (doublets and triplets) and coupling constants (J-values) would further aid in assigning each signal to a specific proton, confirming the substitution pattern. For comparison, the ¹H NMR spectrum of the related compound 1-chloro-2,4-dinitrobenzene (B32670) shows signals at approximately 8.90, 8.57, and 8.14 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound will display six unique signals, one for each carbon atom in the benzene ring, due to the molecule's asymmetry. The carbons directly attached to the chlorine and nitro groups will show characteristic chemical shifts. The carbon bearing the chlorine atom is expected to resonate at a specific frequency, while the carbons bonded to the strongly electron-withdrawing nitro groups will be shifted significantly downfield. For instance, in 1,3-dinitrobenzene, the carbon atoms attached to the nitro groups appear at distinct chemical shifts. pearson.com The symmetry of related isomers, such as 1,2-dinitrobenzene (B166439) which shows six distinct carbon signals, versus the more symmetrical 1,4-dinitrobenzene (B86053) which shows only three, highlights the utility of ¹³C NMR in distinguishing between isomers. pearson.com

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, although less common, can provide direct information about the electronic environment of the nitrogen atoms in the nitro groups. The chemical shifts of the ¹⁵N nuclei are sensitive to the electronic effects of the surrounding substituents on the benzene ring. This technique can be particularly useful for studying the interactions and potential derivatives of the nitro functional groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H7.5 - 8.5d, t
¹³C120 - 150s

Note: The predicted chemical shifts are based on the analysis of similar compounds and general principles of NMR spectroscopy.

Mass Spectrometry (MS) Techniques (EI, ESI, APCI)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

Electron Ionization (EI): In Electron Ionization Mass Spectrometry (EI-MS), this compound would be expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine would be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. docbrown.info Common fragmentation pathways for nitroaromatic compounds under EI include the loss of NO₂, O, and NO, leading to characteristic fragment ions. libretexts.org

Electrospray Ionization (ESI): Electrospray Ionization (ESI) is a soft ionization technique particularly useful for analyzing derivatives of this compound, especially if they are polar or ionic. For instance, reaction products of this compound with nucleophiles could be readily analyzed by ESI-MS. The resulting mass spectra would typically show protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation.

Atmospheric Pressure Chemical Ionization (APCI): Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique suitable for the analysis of relatively nonpolar compounds like this compound. In negative ion mode, APCI can be particularly sensitive for nitroaromatic compounds through electron capture, leading to the formation of a molecular anion [M]⁻. researchgate.net Substitution reactions can also be observed in the APCI source. researchgate.net A sensitive liquid chromatography-mass spectrometry (LC-MS) method based on electron capture ionization using APCI in negative ion mode has been developed for the quantification of the related 1-chloro-2,4-dinitrobenzene. nih.gov

Table 2: Expected Mass Spectrometric Data for this compound
Ionization TechniqueExpected Key Ions
EI-MS[M]⁺, [M-NO₂]⁺, [M-NO₂-NO]⁺, [C₆H₃Cl]⁺
ESI-MS (Negative)[M-H]⁻ (for derivatives)
APCI-MS (Negative)[M]⁻

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound, serving as a molecular fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups (NO₂), typically found in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. Other significant peaks would include the C-Cl stretching vibration, aromatic C-H stretching, and C=C stretching of the benzene ring. The exact positions of these bands can be influenced by the substitution pattern on the ring. For example, the IR spectrum of 1,5-dichloro-2,3-dinitrobenzene (B1605971) shows C-C stretching vibrations at 1700 and 1450 cm⁻¹. ijsr.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching of the nitro groups often gives a strong Raman signal. The vibrations of the benzene ring are also typically Raman active. A comparative analysis of the Raman shifts for benzene, chlorobenzene (B131634), and nitrobenzene (B124822) shows characteristic vibrational bands for each substitution. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)
Asymmetric NO₂ Stretch1500 - 1560
Symmetric NO₂ Stretch1335 - 1370
Aromatic C=C Stretch1400 - 1600
C-Cl Stretch600 - 800
Aromatic C-H Stretch3000 - 3100

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The presence of the nitro groups and the benzene ring gives rise to characteristic absorption bands. The spectrum is expected to show strong absorptions corresponding to π → π* transitions of the aromatic system and weaker n → π* transitions associated with the nitro groups. The position and intensity of these absorption maxima can be affected by the solvent polarity. The NIST Chemistry WebBook provides UV/Visible spectrum data for the related compound 1-chloro-2,4-dinitrobenzene, which can serve as a reference. nist.gov

Chromatographic Methods for Reaction Monitoring and Purity Assessment in Research

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nitroaromatic compounds. A reversed-phase HPLC method is typically employed for the separation of chloronitrobenzene isomers. nih.gov

For the analysis of this compound, a C18 column would be a suitable stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and water, often with a buffer to control the pH. nih.gov A gradient elution may be necessary to achieve optimal separation from starting materials, byproducts, and other isomers.

Detection is commonly performed using a UV detector, as nitroaromatic compounds exhibit strong UV absorbance. The wavelength for detection would be set at one of the absorption maxima of this compound. nih.gov HPLC is an invaluable tool for real-time monitoring of the progress of a reaction that produces this compound, allowing for the quantification of reactants, intermediates, and products over time. It is also the primary method for determining the purity of the final product. The accuracy and precision of HPLC methods can be validated for quantitative analysis. nih.gov

Table 4: Typical HPLC Parameters for the Analysis of Chlorodinitrobenzene Isomers
ParameterTypical Conditions
ColumnReversed-phase C18
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
DetectorUV-Vis
Detection Wavelength240-270 nm

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This method is particularly effective for analyzing complex mixtures, allowing for the separation of various isomers of chlorodinitrobenzene that may be present as impurities from synthesis. researchgate.net

In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph. The components are then separated based on their boiling points and interactions with the stationary phase of the GC column. For nitroaromatic compounds, a non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is commonly employed. researchgate.net The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).

The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The molecular weight of this compound (C₆H₃ClN₂O₄) is approximately 202.55 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 202 and an M+2 peak at m/z ≈ 204 with about one-third the intensity, which is characteristic of compounds containing a single chlorine atom.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/zPredicted Fragment IdentityNotes
202/204[C₆H₃ClN₂O₄]⁺Molecular Ion (M⁺) peak with characteristic chlorine isotopic pattern.
172/174[M - NO]⁺Loss of nitric oxide.
156/158[M - NO₂]⁺Loss of one nitro group. A common and often significant fragment.
121[C₆H₃ClNO]⁺Loss of one nitro group and one oxygen atom.
111[C₆H₄Cl]⁺Loss of two nitro groups.
75[C₆H₃]⁺Benzene ring fragment after loss of chlorine and nitro groups.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

As of this writing, a specific crystal structure determination for this compound has not been reported in the surveyed scientific literature. However, analysis of structurally similar compounds, such as 1-chloro-2-methyl-4-nitrobenzene, provides insight into the expected structural features. researchgate.net For this compound, an X-ray diffraction study would reveal the planarity of the benzene ring and the orientation of the substituent groups.

A key conformational aspect is the dihedral angle between the plane of the benzene ring and the planes of the two nitro groups. Due to steric hindrance between the adjacent nitro group and the chlorine atom at the ortho position, it is expected that these groups would be twisted out of the plane of the benzene ring to minimize repulsive forces. The nitro group at the meta position would likely exhibit a smaller dihedral angle. These torsional angles are critical in understanding the molecule's electronic properties and intermolecular interactions, such as π-π stacking and hydrogen bonding, which dictate the crystal packing. researchgate.net

Table 2: Expected Structural Parameters from a Hypothetical X-ray Analysis of this compound

ParameterDescriptionExpected Finding
Crystal SystemThe symmetry system of the unit cell.Likely monoclinic or orthorhombic, common for such molecules.
Space GroupThe specific symmetry group of the crystal.Would describe the arrangement of molecules in the unit cell.
Unit Cell DimensionsLengths (a, b, c) and angles (α, β, γ) of the unit cell.Precise values defining the repeating unit of the crystal.
C-NO₂ Dihedral AnglesThe twist of the nitro groups relative to the benzene ring.The C2-NO₂ group would likely have a significant twist due to steric hindrance with the C1-Cl group. The C3-NO₂ group would be more coplanar.
Intermolecular InteractionsForces holding the crystal lattice together.Potential for C-H···O hydrogen bonds and π-π stacking interactions between benzene rings.

Electrochemical Methods for Reactivity Studies (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of molecules and probing their reactivity. These methods measure the current that develops in an electrochemical cell as the voltage is varied, providing information about the reduction and oxidation potentials of a substance.

Specific experimental data on the cyclic voltammetry of this compound is not prevalent in the literature. However, extensive studies on dinitrobenzene (DNB) isomers provide a robust model for its expected behavior. marquette.eduresearchgate.net In aprotic solvents like acetonitrile or dimethylformamide, dinitrobenzene isomers typically undergo two successive, reversible one-electron reductions. The first reduction forms a stable radical anion (DNB⁻•), and the second forms a dianion (DNB²⁻). researchgate.net

Equation 1: Stepwise Reduction of Dinitrobenzene

Ar(NO₂)₂ + e⁻ ⇌ [Ar(NO₂)₂]⁻• (First reduction, E¹pc)

[Ar(NO₂)₂]⁻• + e⁻ ⇌ [Ar(NO₂)₂]²⁻ (Second reduction, E²pc)

The reduction potentials are sensitive to the positions of the nitro groups. For this compound, the presence of the electronegative chlorine atom and two nitro groups would facilitate electron acceptance, suggesting that its reduction potentials would occur at less negative values compared to unsubstituted benzene. The ortho-arrangement of the nitro groups and the chlorine atom may introduce steric effects that influence the stability of the resulting anions. By studying the peak potentials (Epc), peak separation (ΔEp), and current response at various scan rates, researchers can determine the reduction potentials, the reversibility of the electron transfer steps, and the stability of the generated radical anion and dianion intermediates. This information is crucial for understanding its reactivity in electron transfer reactions.

Table 3: Illustrative Cyclic Voltammetry Data for Dinitrobenzene Isomers in Acetonitrile

CompoundE¹pc (V vs. SCE)E²pc (V vs. SCE)
1,2-Dinitrobenzene-0.81-1.32
1,3-Dinitrobenzene-0.91-1.22
1,4-Dinitrobenzene-0.69-0.96

Note: Data is illustrative based on published values for dinitrobenzene isomers and serves as a reference for the type of data obtained. researchgate.net Actual values for this compound would be influenced by the chlorine substituent. SCE = Saturated Calomel Electrode.

Role of 1 Chloro 2,3 Dinitrobenzene in Complex Organic Synthesis

Precursor in the Synthesis of Dyes and Pigments (emphasis on synthetic pathways)

Chlorodinitrobenzene isomers are foundational materials in the dye industry, primarily due to the reactivity of the chlorine atom, which is activated towards nucleophilic aromatic substitution (SNAr) by the presence of two electron-withdrawing nitro groups. This reactivity allows for the facile introduction of various chromophoric and auxochromic groups.

While 1-chloro-2,4-dinitrobenzene (B32670) is more commonly used, 1-chloro-2,3-dinitrobenzene (B13818327) can also serve as a precursor. The general synthetic pathway involves the substitution of the chloro group with an appropriate nucleophile.

Synthesis of Sulfur Dyes: A prominent application for chlorodinitrobenzenes is in the production of sulfur dyes. These dyes are created by heating dinitrophenols with sodium polysulfide. 1-Chloro-2,4-dinitrobenzene is typically hydrolyzed to 2,4-dinitrophenol (B41442), which is then subjected to "sulphurisation." A similar pathway can be envisioned for this compound, which would first be hydrolyzed to 2,3-dinitrophenol (B1210279).

Step 1: Hydrolysis: The chlorodinitrobenzene is treated with an aqueous base (e.g., sodium hydroxide) to replace the chlorine atom with a hydroxyl group, forming the corresponding dinitrophenol.

Step 2: Sulphurisation: The resulting dinitrophenol is heated with a source of sulfur, such as sodium sulfide (B99878) or polysulfide, to form complex, high-molecular-weight polymeric dye molecules. The exact structures of sulfur dyes are often heterogeneous and not fully characterized.

Synthesis of Azo and Other Dyes: Chlorodinitrobenzenes are also intermediates for other dye classes. By reacting them with amines, phenoxides, or thiolates, a wide variety of functionalized aromatic compounds can be generated, which can then be further elaborated into dyes. For instance, the reaction with an aromatic amine can produce a dinitrodiphenylamine derivative, a common scaffold in disperse dyes.

PrecursorReactionIntermediateFinal Product Class
1-Chloro-2,4-dinitrobenzeneHydrolysis (e.g., with NaOH)2,4-DinitrophenolSulfur Dyes
1-Chloro-2,4-dinitrobenzeneAmination (e.g., with Ammonia)2,4-Dinitroaniline (B165453)Azo Dye Precursors
1-Chloro-2,4-dinitrobenzeneReaction with Pyridine(2,4-dinitrophenyl)pyridinium chloridePentamethine Dyes

This table showcases common pathways for the more prevalent 1-chloro-2,4-dinitrobenzene isomer, which serve as representative examples for the chlorodinitrobenzene class.

Intermediacy in the Synthesis of Agrochemicals and Specialty Chemicals (emphasis on synthetic pathways)

The dinitroaniline chemical family, derived from chlorodinitrobenzenes, includes numerous compounds used as pre-emergence herbicides. These herbicides function by inhibiting root development in weeds.

Synthesis of Dinitroaniline Herbicides: The primary synthetic route to dinitroanilines involves the reaction of a chlorodinitrobenzene with ammonia (B1221849) or an appropriate amine. For example, 2,4-dinitroaniline is prepared by reacting 1-chloro-2,4-dinitrobenzene with ammonia. This dinitroaniline can then be further functionalized to produce a range of herbicides like benfluralin, pendimethalin, and trifluralin.

A general pathway starting from a chlorodinitrobenzene to a dinitroaniline herbicide is as follows:

Step 1: Amination: this compound is reacted with ammonia (NH₃) or a primary/secondary amine (R¹R²NH) via nucleophilic aromatic substitution to displace the chlorine atom. This yields N-substituted-2,3-dinitroanilines.

Step 2: Further Functionalization (if necessary): The resulting dinitroaniline may be the final product or may undergo further reactions, such as alkylation or substitution on the aromatic ring, to produce the desired active agrochemical ingredient.

Many commercial dinitroaniline herbicides are 2,6-dinitroaniline (B188716) derivatives. Their synthesis often starts from precursors that lead to the 2,6-isomer, such as the nitration of o-nitrochlorobenzene, which yields a mixture of 1-chloro-2,4-dinitrobenzene and 1-chloro-2,6-dinitrobenzene.

As a Model Substrate for Fundamental Organic Reaction Investigations

Chlorodinitrobenzenes are classic substrates for studying the mechanism of nucleophilic aromatic substitution (SNAr). The presence of two strong electron-withdrawing nitro groups significantly activates the benzene (B151609) ring towards attack by nucleophiles, making the reaction proceed under mild conditions.

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a tetrahedral intermediate (the Meisenheimer complex). The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro groups.

Elimination Step (Fast): The aromaticity is restored as the leaving group (chloride ion) is expelled.

The 1-chloro-2,4-dinitrobenzene isomer is extensively used in these studies and as a standard substrate in biochemical assays to measure the activity of enzymes like glutathione (B108866) S-transferases (GSTs). These enzymes catalyze the conjugation of glutathione to xenobiotic substrates, a key detoxification pathway.

While less common, this compound is also a valuable substrate for such investigations. The positioning of the nitro groups relative to the leaving group and each other influences the reactivity and the stability of the Meisenheimer intermediate. Studying the kinetics and regioselectivity of reactions with different chlorodinitrobenzene isomers provides deep insights into the electronic and steric effects governing SNAr reactions.

IsomerNitro Group Positions Relative to ChlorineActivating Effect
This compoundOrtho, MetaStrong activation, but less than 2,4- or 2,6-isomers as one nitro group is meta.
1-Chloro-2,4-dinitrobenzeneOrtho, ParaVery strong activation due to stabilization by both nitro groups.
1-Chloro-2,6-dinitrobenzeneOrtho, OrthoVery strong activation, though potential for steric hindrance exists.

Innovations in Synthetic Pathways Utilizing Chlorodinitrobenzenes as Key Intermediates

Modern synthetic chemistry continuously seeks to improve efficiency, safety, and environmental friendliness. Innovations relevant to chlorodinitrobenzene chemistry include advancements in catalysis and process technology.

One significant area of innovation is in the reduction of dinitroaromatic compounds. The catalytic hydrogenation of chlorodinitrobenzenes to produce chloro-diaminobenzenes (important polymer and chemical intermediates) can be challenging due to issues like catalyst deactivation and dehalogenation (loss of the chlorine atom). Research has focused on developing more robust and selective catalysts. For instance, modified Raney nickel catalysts containing promoters like cobalt and molybdenum have been shown to improve the yield and purity of 1-chloro-2,4-diaminobenzene from the hydrogenation of 1-chloro-2,4-dinitrobenzene. Such catalytic systems offer a more efficient and cleaner alternative to older reduction methods, like those using iron and acid.

The principles of these advanced catalytic systems are applicable to the reduction of this compound to 1-chloro-2,3-diaminobenzene, enabling more efficient routes to these valuable building blocks.

Role in Multistep Organic Synthesis of Advanced Chemical Structures

The strategic placement of functional groups in this compound makes it a useful starting material for the synthesis of more complex molecules where precise regiochemistry is essential. The ability to selectively substitute the chlorine atom and then chemically modify the nitro groups (e.g., through reduction to amines) provides a powerful handle for building molecular complexity.

An example of a multistep synthesis would be the preparation of substituted benzimidazoles or other heterocyclic systems.

Illustrative Synthetic Pathway:

SNAr Reaction: this compound is reacted with a primary amine (R-NH₂) to yield N-alkyl/aryl-2,3-dinitroaniline.

Selective Reduction: One of the two nitro groups (the one ortho to the amino group) is selectively reduced to an amine. This can often be achieved using specific reagents like sodium sulfide or catalytic hydrogenation under controlled conditions. This step yields an N¹-substituted-2,3-diaminonitrobenzene.

Cyclization: The resulting ortho-diamino system is a key precursor for various heterocycles. For example, reaction with a carboxylic acid or its derivative would lead to the formation of a substituted nitrobenzimidazole ring system.

Further Modification: The remaining nitro group can then be modified (e.g., reduced to an amine) to allow for further functionalization of the benzimidazole (B57391) core, leading to advanced structures with potential applications in materials science or medicinal chemistry.

This sequential and regioselective approach highlights the utility of this compound as a starting block for constructing highly substituted and functionally dense aromatic and heterocyclic compounds.

Environmental Chemical Transformations of 1 Chloro 2,3 Dinitrobenzene

Abiotic Degradation Pathways in Chemical Environments

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 1-chloro-2,3-dinitrobenzene (B13818327), these pathways are dictated by the reactivity of the carbon-chlorine bond and the nitro groups attached to the aromatic ring.

Hydrolysis is a primary abiotic degradation pathway for chloronitroaromatic compounds in aqueous environments. The reaction is significantly influenced by the presence of strong electron-withdrawing nitro groups on the benzene (B151609) ring.

The hydrolysis of compounds like 1-chloro-2,4-dinitrobenzene (B32670) proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, specifically an addition-elimination pathway. youtube.com The two nitro groups deactivate the aromatic ring towards electrophilic attack but activate it for nucleophilic attack. blogspot.com In this mechanism, a nucleophile (such as a hydroxide (B78521) ion, OH⁻) attacks the carbon atom bearing the chlorine atom. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the resonance effects of the nitro groups. blogspot.com Subsequently, the chlorine atom is eliminated as a chloride ion (Cl⁻), resulting in the substitution product. youtube.com

Table 1: Hydrolysis Products of Selected Chlorodinitrobenzene Isomers

Compound Hydrolysis Product Mechanism
1-Chloro-2,4-dinitrobenzene 2,4-Dinitrophenol (B41442) Addition-Elimination (SNAr) youtube.com

| This compound | 2,3-Dinitrophenol (B1210279) (Predicted) | Addition-Elimination (SNAr) |

Photolysis, or the degradation of a compound by light, is another significant abiotic process. While specific photolysis data for this compound is scarce, studies on related compounds like 4-chloronitrobenzene (4-CNB) provide insight into potential pathways.

The photocatalytic degradation of 4-CNB in the presence of titanium dioxide (TiO₂) as a photocatalyst has been shown to be effective. nih.gov The process is initiated by hydroxyl radicals (•OH) generated by the UV-irradiated TiO₂. These highly reactive radicals can attack the aromatic ring, leading to the displacement of the chlorine atom, the nitro group, or a hydrogen atom. nih.gov This results in the formation of various phenolic intermediates, such as 4-nitrophenol (B140041) and 5-chloro-2-nitrophenol, and the release of chloride and nitrite (B80452) ions. nih.gov Eventually, these intermediates can be mineralized to carbon dioxide, water, and inorganic anions. nih.gov

It is plausible that this compound would undergo a similar photocatalytic degradation process, leading to the formation of chlorinated nitrophenols, dinitrophenols, and eventual mineralization. Direct photolysis in sunlight is also a potential degradation route for chloronitrobenzenes. nih.gov

In non-biological systems, this compound can undergo both oxidation and reduction reactions, depending on the chemical environment.

Chemical Reduction: Reduction of the nitro groups is a more common transformation pathway than oxidation. In anaerobic environments, chemical reducing agents such as cysteine or sulfide (B99878) can abiotically reduce nitroaromatic compounds. nih.govresearchgate.net This reduction preferentially occurs at nitro groups in the ortho position. nih.govresearchgate.net

Catalytic hydrogenation is a widely used industrial method for reducing chloronitroaromatic compounds. For example, 1-chloro-2,4-dinitrobenzene can be hydrogenated to produce 1-chloro-2,4-diaminobenzene using catalysts like Raney nickel or platinum on carbon. google.com This process, however, can be complicated by dehalogenation (the removal of the chlorine atom), which is an undesirable side reaction. google.com It is expected that this compound would be similarly reduced to 1-chloro-2,3-diaminobenzene under catalytic hydrogenation conditions.

Chemical Oxidation: Strong oxidizing agents can degrade chloronitroaromatic compounds, although this is less studied in environmental contexts than reduction. Advanced oxidation processes (AOPs), such as those involving ozone or Fenton's reagent (hydrogen peroxide and an iron catalyst), can generate highly reactive hydroxyl radicals capable of mineralizing these persistent organic pollutants.

Biotransformation and Microbial Metabolism of Aromatic Nitro Compounds (Focus on Chemical Changes by Microorganisms)

Microorganisms have evolved diverse metabolic pathways to transform and, in some cases, mineralize nitroaromatic compounds. These processes are critical for the natural attenuation of these pollutants in soil and water.

The reduction of nitro groups is a key initial step in the microbial metabolism of many nitroaromatic compounds, occurring under both aerobic and anaerobic conditions. nih.govoup.com Bacteria possess enzymes called nitroreductases, which are typically flavoenzymes that use NAD(P)H as an electron donor to catalyze the reduction. oup.com

The reduction proceeds in a stepwise manner, with the nitro group (-NO₂) being reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). nih.gov

Nitro Group Reduction Pathway: R-NO₂ → R-NO → R-NHOH → R-NH₂

This pathway has been observed in the degradation of numerous nitroaromatic compounds by various bacteria, including Pseudomonas, Comamonas, Rhodococcus, and Clostridium species. nih.govnih.gov For dinitro-compounds, one or both nitro groups can be reduced. The resulting aromatic amines are often more susceptible to further degradation, including ring cleavage. In some cases, the hydroxylamino intermediate can undergo an enzyme-catalyzed rearrangement (a Bamberger-like rearrangement) to form aminophenols, which are then substrates for ring-opening dioxygenase enzymes. nih.gov

Table 2: Microbial Reductive Transformation Products of Nitroaromatic Compounds

Parent Compound Microorganism(s) Key Intermediate(s)/Product(s)
Nitrobenzene (B124822) Pseudomonas pseudoalcaligenes Hydroxylaminobenzene, 2-Aminophenol nih.gov
1-Chloro-4-nitrobenzene Comamonas sp. strain LW1 2-Amino-5-chlorophenol nih.gov
2,4-Dinitrotoluene Phanerochaete chrysosporium Aminodinitrotoluenes, Diaminonitrotoluenes nih.gov

| This compound | (Predicted) | Chloro-nitroanilines, Chloro-diaminobenzene |

The cleavage of the carbon-halogen bond, or dehalogenation, is a critical step in the complete mineralization of chlorinated aromatic pollutants. Microorganisms can achieve this through several enzymatic mechanisms.

Hydrolytic Dehalogenation: In this aerobic process, a dehalogenase enzyme replaces the halogen atom with a hydroxyl group from a water molecule. For instance, the enzyme 4-chlorobenzoate (B1228818) dehalogenase from a Pseudomonas species has been shown to convert 1-chloro-2,4-dinitrobenzene into 2,4-dinitrophenol. nih.gov This type of enzymatic action demonstrates that direct cleavage of the C-Cl bond is a viable biodegradation pathway.

Reductive Dehalogenation: Under anaerobic conditions, the halogen atom is removed and replaced by a hydrogen atom. This process, known as hydrogenolysis, uses the chlorinated compound as an electron acceptor. Reductive dehalogenation is a well-known pathway for the degradation of many chlorinated solvents and pesticides.

Oxygenolytic Dehalogenation: Some aerobic bacteria utilize monooxygenase or dioxygenase enzymes to incorporate one or two oxygen atoms into the aromatic ring. This can lead to the formation of an unstable intermediate that spontaneously eliminates the halogen atom. This is a common strategy for initiating the degradation of chlorinated aromatic compounds. nih.gov

For this compound, it is likely that microbial degradation could proceed via either initial reduction of the nitro groups followed by dehalogenation, or an initial dehalogenation event followed by metabolism of the resulting dinitrophenol. The specific pathway would depend on the microbial species present and the prevailing environmental conditions (aerobic vs. anaerobic).

Microbial Degradation Pathways in Controlled Laboratory Settings

While extensive research on many chlorinated nitroaromatic compounds exists, specific studies detailing the microbial degradation of this compound are notably limited in publicly available scientific literature. However, the degradation pathways for structurally similar compounds, such as other monochloronitrobenzenes and dinitrobenzenes, have been investigated, providing a basis for potential transformation routes for this compound. nih.govresearchgate.net These studies typically reveal two primary initial strategies employed by microorganisms: the reduction of the nitro groups or the removal of the chlorine atom. wikipedia.orgnih.gov

Under anaerobic conditions, the reductive pathway is common for nitroaromatic compounds. erwiki.net Microorganisms can utilize the nitro groups as electron acceptors. This process involves the sequential reduction of a nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group. For this compound, this would result in intermediates such as 1-chloro-2-amino-3-nitrobenzene or 1-chloro-2,3-diaminobenzene.

Another potential microbial strategy is dehalogenation, where the chlorine atom is removed from the aromatic ring. nih.gov This can occur aerobically or anaerobically. In aerobic pathways, dioxygenase enzymes can initiate the attack on the aromatic ring, leading to the formation of catechols and subsequent ring cleavage. nih.gov For anaerobic reductive dechlorination, the chlorine atom is replaced by a hydrogen atom. nih.gov

It is important to note that without specific laboratory studies on this compound, the exact intermediates and final products remain speculative. The positions of the nitro groups at the 2 and 3 positions could influence the enzymatic activity and the subsequent degradation pathway compared to its more studied isomers like 1-chloro-2,4-dinitrobenzene.

Table 1: Plausible Microbial Degradation Intermediates of this compound Based on Known Pathways for Related Compounds

Initial Reaction Type Potential Intermediate Compounds Metabolic Condition
Nitro Group Reduction1-Chloro-2-hydroxylamino-3-nitrobenzeneAnaerobic
1-Chloro-2-amino-3-nitrobenzeneAnaerobic
1-Chloro-2,3-diaminobenzeneAnaerobic
Reductive Dechlorination1,2-Dinitrobenzene (B166439)Anaerobic
Oxidative Dehalogenation3-Chloro-4,5-dinitrocatecholAerobic

This table is illustrative and based on degradation pathways of analogous compounds. Specific intermediates for this compound require experimental verification.

Mechanistic Studies of Degradation Processes in Model Chemical Systems

Mechanistic studies in model chemical systems help to elucidate the abiotic degradation pathways of compounds like this compound, which can occur in the environment alongside microbial processes. These abiotic processes include hydrolysis and photolysis.

Hydrolysis, the reaction with water, is a potential degradation pathway for chlorinated aromatic compounds. The rate of hydrolysis is significantly influenced by the presence of electron-withdrawing groups, such as nitro groups, on the aromatic ring. For instance, the hydrolysis of 1-chloro-2,4-dinitrobenzene to 2,4-dinitrophenol occurs under heating with aqueous sodium hydroxide. doubtnut.comyoutube.com This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxide ion attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex, followed by the departure of the chloride ion. It is plausible that this compound would undergo a similar reaction, although the reaction kinetics might differ due to the different positioning of the nitro groups.

Photolysis, or degradation by light, is another important abiotic process for nitroaromatic compounds in surface waters and the atmosphere. nih.gov Compounds that absorb light at wavelengths present in sunlight can undergo direct photolysis. Dinitrobenzenes are known to absorb UV light strongly, suggesting that this compound is also susceptible to direct photolysis. nih.gov The photolysis of related compounds can lead to the cleavage of the carbon-chlorine bond or the transformation of the nitro groups.

Reductive dechlorination can also occur abiotically in the presence of certain reducing agents, such as zero-valent iron (ZVI), which is used in environmental remediation. wikipedia.org

Table 2: Potential Abiotic Degradation Reactions and Products of this compound

Degradation Process Reactants/Conditions Potential Primary Products Reaction Mechanism
HydrolysisWater (H₂O), Hydroxide ions (OH⁻)2,3-Dinitrophenol, Chloride (Cl⁻)Nucleophilic Aromatic Substitution
PhotolysisSunlight (UV radiation)Varies; may include dechlorination or nitro group transformation productsPhotochemical reaction
Chemical Reductione.g., Zero-valent iron (Fe⁰)1,2-Dinitrobenzene, Chloride (Cl⁻)Reductive Dechlorination

This table outlines potential abiotic degradation pathways based on the principles of organic chemistry and studies of similar compounds. Specific reaction rates and product distributions for this compound need to be determined experimentally.

Future Directions and Emerging Research Avenues for 1 Chloro 2,3 Dinitrobenzene

Q & A

Q. What are the standard synthetic routes for 1-chloro-2,3-dinitrobenzene, and how is its purity validated?

Synthesis typically involves sequential nitration and chlorination of benzene derivatives. For example, chlorobenzene can undergo nitration under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to introduce nitro groups at the 2,3-positions. Purity validation employs techniques like HPLC, melting point determination (86–88°C ), and spectroscopic methods (NMR, IR). Structural confirmation via X-ray crystallography or comparison with CAS registry data (606-21-3 ) is critical.

Q. How should this compound be handled safely in laboratory settings?

Key safety protocols include:

  • Use of PPE (gloves, goggles, lab coat) and fume hoods to avoid inhalation or skin contact.
  • Storage at 0–6°C in airtight containers to prevent degradation .
  • Disposal via certified hazardous waste handlers compliant with federal/state regulations . Refer to SDS sheets for updated hazard classifications (e.g., UN 3443 ).

Q. What are the primary applications of this compound in biochemical assays?

It is widely used as a substrate for glutathione S-transferase (GST) enzyme activity assays. The reaction involves GST-catalyzed conjugation of glutathione to the electrophilic chloro group, measurable via spectrophotometry at 340 nm . Standard protocols recommend 0.2 µg enzyme/well and linear velocity curve validation .

Advanced Research Questions

Q. How can molecular docking simulations explain the antimicrobial activity of this compound derivatives?

Derivatives like thiomorpholine and morpholine analogs exhibit Gram-positive antibacterial activity by targeting DNA gyrase. Molecular Operating Environment (MOE) software enables docking simulations to assess binding affinity to the gyrase ATP-binding pocket (e.g., PDB ID 1EI1 ). Ligand efficiency metrics and binding free energy calculations (ΔG) guide lead optimization .

Q. How do researchers resolve contradictions in enzyme kinetic data for GST isoforms using this substrate?

Discrepancies in Km values (e.g., high affinity for glutathione vs. low affinity for the substrate ) are addressed via:

  • Comparative studies using purified isoforms (e.g., SmGSTF1 vs. SmGSTF2 ).
  • Substrate specificity assays with analogs like 1-chloro-2,4-dinitrobenzene .
  • Adjusting assay conditions (pH, temperature) to match physiological environments .

Q. What methodologies are employed to analyze oxidative stress markers in studies involving this compound?

In hepatic toxicity models (e.g., GST A3 knockout mice ):

  • Liver F2-isoprostanes and isofurans are quantified via gas chromatography–mass spectrometry (GC-MS) .
  • Western blotting detects GST expression levels.
  • Computational tools like PyMOL visualize enzyme-substrate interactions .

Methodological Considerations

Q. How can researchers optimize reaction yields in the synthesis of nitro-aromatic derivatives?

Key strategies include:

  • Controlled nitration temperatures (<10°C) to avoid over-nitration .
  • Use of deuterated solvents (e.g., benzene-d₆) for isotopic labeling studies .
  • Monitoring reaction progress via TLC or in-line FTIR .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

  • Lipophilicity (LogP): Calculated using Molinspiration or MOE .
  • Polar surface area (PSA): Ertl’s method for rapid estimation of drug transport properties .
  • Toxicity: EPA’s DSSTox database for structural alerts .

Data Contradiction Analysis

Q. Why do some studies report variable cytotoxicity for this compound analogs?

Discrepancies arise from:

  • Differences in bacterial strain permeability (e.g., Gram-negative vs. Gram-positive ).
  • Assay variability (e.g., MIC determinations vs. time-kill curves ).
  • Degradation of labile derivatives during long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.